



Application Notes and Protocols: Conjugation of Propargyl-PEG14-acid to Oligonucleotides

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Compound of Interest		
Compound Name:	Propargyl-PEG14-acid	
Cat. No.:	B1193429	Get Quote

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Introduction

The functionalization of oligonucleotides is a critical process in the development of novel therapeutics, diagnostics, and research tools. The attachment of polyethylene glycol (PEG) moieties, a process known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of oligonucleotide-based drugs.[1] PEGylation can increase solubility, reduce renal clearance, and protect against nuclease degradation.[1][2] This document provides a detailed protocol for the attachment of a specific PEG linker, **Propargyl-PEG14-acid**, to an amino-modified oligonucleotide via N-hydroxysuccinimide (NHS) ester chemistry.

Propargyl-PEG14-acid is a bifunctional linker containing a terminal alkyne group (propargyl) and a carboxylic acid. The propargyl group enables subsequent modification through "click chemistry," a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3][4] This allows for the straightforward attachment of a wide variety of molecules, such as fluorescent dyes, targeting ligands, or other functional moieties. The carboxylic acid can be activated to an NHS ester, which then readily reacts with a primary amine on a modified oligonucleotide to form a stable amide bond.

These application notes will guide researchers through the entire workflow, from the activation of **Propargyl-PEG14-acid** to the purification and characterization of the final oligonucleotide conjugate.

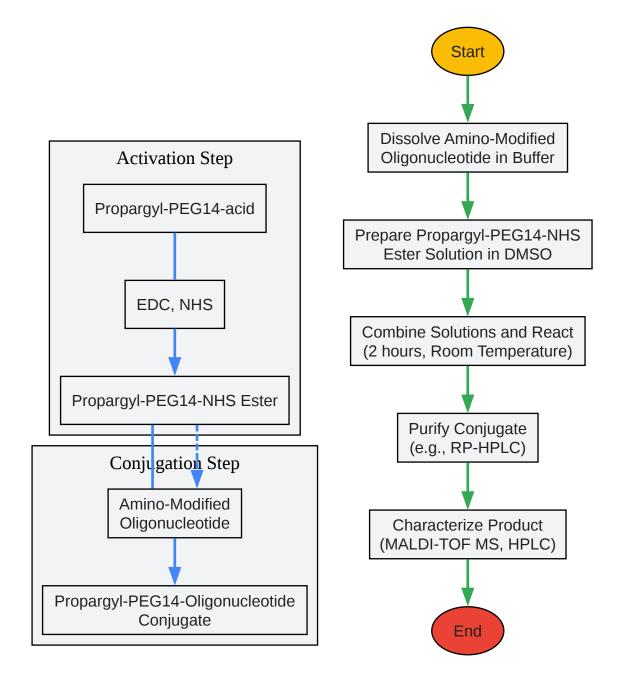


Chemical Reaction and Workflow

The overall process involves a two-step approach:

- Activation of Propargyl-PEG14-acid: The carboxylic acid group of Propargyl-PEG14-acid
 is reacted with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to
 form a stable Propargyl-PEG14-NHS ester.
- Conjugation to Amino-Modified Oligonucleotide: The Propargyl-PEG14-NHS ester is then reacted with an oligonucleotide that has been synthesized with a primary amine modification, typically at the 5' or 3' terminus.





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- 4. Propargyl NHS Modified Oligo Synthesis [biosyn.com]
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